A Technical Guide to 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (CAS 1020253-04-6): Synthesis, Properties, and Application as a γ-Secretase Inhibitor
A Technical Guide to 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (CAS 1020253-04-6): Synthesis, Properties, and Application as a γ-Secretase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is a synthetic small molecule belonging to the N-arylsulfonyl morpholine class of compounds. The morpholine ring is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and biological activity.[1][2] Its presence can improve aqueous solubility and provide a versatile scaffold for interacting with various biological targets.[3][4]
This specific compound, identified by CAS number 1020253-04-6, has been investigated within the context of developing novel therapeutics for Alzheimer's disease. Research into structurally related N-arylsulfonyl morpholines has identified them as potent inhibitors of γ-secretase, a key enzyme in the pathological pathway of Alzheimer's.[5] This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis, its proposed mechanism of action, and methodologies for its biological evaluation.
Physicochemical and Structural Properties
The fundamental properties of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine are critical for its application in experimental settings. These data inform solubility, handling, and potential for cell permeability.
| Property | Value | Source |
| CAS Number | 1020253-04-6 | [6][7][8] |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | [6][7][8] |
| Molecular Weight | 374.17 g/mol | [6][7] |
| Purity | ≥97% (Typical) | [6] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [6] |
| LogP (Calculated) | 2.4888 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C(F)(F)F)Br | [6] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [6][7] |
Synthesis and Purification
The synthesis of N-arylsulfonyl morpholines is a well-established process in medicinal chemistry. The primary strategy involves the nucleophilic substitution reaction between a suitably substituted arylsulfonyl chloride and morpholine.
Retrosynthetic Analysis & Workflow
The key disconnection for the synthesis is the sulfur-nitrogen (S-N) bond. This retrosynthetic approach identifies the two primary starting materials: 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride and morpholine. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl byproduct.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard methods for the synthesis of N-arylsulfonyl heterocycles.[5][9]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq) and dissolve in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Place the flask in an ice bath to cool to 0°C.
-
Addition of Reagents: In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
-
Reaction Execution: Add the morpholine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base and morpholine), saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine. Causality Note: These aqueous washes are essential for removing impurities and simplifying the final purification step.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine.
Mechanism of Action: Inhibition of γ-Secretase
The primary therapeutic interest in this class of compounds stems from their activity as γ-secretase inhibitors.[5] This enzyme complex plays a central role in the amyloid cascade hypothesis of Alzheimer's disease.
The Role of γ-Secretase in Alzheimer's Disease
Amyloid Precursor Protein (APP) is a transmembrane protein that can be processed by several enzymes called secretases. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1), followed by intramembrane cleavage by the γ-secretase complex. This latter step releases amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients.
Proposed Inhibitory Action
4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is proposed to act as a direct inhibitor of the γ-secretase complex. By binding to the enzyme or the enzyme-substrate complex, it allosterically or competitively prevents the proteolytic cleavage of the APP C-terminal fragment. This inhibition directly reduces the production of Aβ peptides, thereby preventing the formation of toxic oligomers and subsequent plaque deposition.
Experimental Protocols for Biological Evaluation
To validate the activity of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine as a γ-secretase inhibitor, a cell-based assay is the standard approach.
In Vitro γ-Secretase Inhibition Assay (Cell-Based ELISA)
This protocol describes a method to quantify the reduction of Aβ peptides in the supernatant of cells treated with the test compound.
-
Cell Culture: Culture HEK293 cells (or another suitable cell line) stably overexpressing human APP in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics. Maintain cells at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed the cells into 96-well plates at a density that will result in a sub-confluent monolayer (e.g., 80-90%) after 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in cell culture medium to achieve final desired concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only (0.1% DMSO) and untreated controls.
-
Incubation: Incubate the treated cells for 18-24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any detached cells or debris.
-
Aβ Quantification: Quantify the concentration of Aβ40 and/or Aβ42 in the supernatant using a commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of Aβ inhibition against the logarithm of the compound concentration. Calculate the IC₅₀ value (the concentration of compound required to inhibit 50% of Aβ production) using non-linear regression analysis.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification: While full toxicological data for this specific compound are not available, it should be treated as a potentially hazardous chemical.[10] It may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[10]
-
Handling Recommendations:
-
Storage:
Conclusion and Future Directions
4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is a valuable research tool for studying the inhibition of γ-secretase and its role in Alzheimer's disease pathology. Its well-defined structure and established synthetic route make it an accessible compound for medicinal chemists and cell biologists.
Future research should focus on comprehensive profiling, including:
-
Selectivity Studies: Assessing its inhibitory activity against other related proteases (e.g., β-secretase, α-secretase) and off-target proteins to establish a selectivity profile.
-
Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as an in vivo tool or drug lead.
-
In Vivo Efficacy: Testing its ability to reduce brain Aβ levels and rescue cognitive deficits in transgenic animal models of Alzheimer's disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.
References
-
Stachel, S. J., et al. (2010). Design, Synthesis, and Structure-Activity Relationship Studies of N-arylsulfonyl Morpholines as γ-secretase Inhibitors. PubMed. Available at: [Link]
-
Pharmaffiliates. (n.d.). 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine. Pharmaffiliates. Available at: [Link]
- Gotor, V., et al. (2007).
-
Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Nexchem Ltd. Available at: [Link]
-
Penta Chemicals. (2025). SAFETY DATA SHEET - Morpholine. Penta Chemicals. Available at: [Link]
-
Morandini, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
Chen, Y.-T., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie. Available at: [Link]
-
Bissy, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
-
Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N‐arylsulfonylindoles. ResearchGate. Available at: [Link]
-
Carr, D. F., et al. (1969). A convenient synthesis of N-Arylsulphonyl sulphoximines. Tetrahedron Letters. Available at: [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1020253-04-6 CAS Manufactory [m.chemicalbook.com]
- 9. Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids [comptes-rendus.academie-sciences.fr]
- 10. matrixscientific.com [matrixscientific.com]

Thiomorpholine Analog~3.117.1~5.7Increased lipophilicity, reduced polarity.3
Piperidine Analog~3.017.1~6.0Increased lipophilicity and basicity.4
Tetrahydropyran (THP) Analog~2.955.8N/ARemoval of basicity, potential for improved cell permeability.[
2-Oxa-6-azaspiro[3.3]heptane Analog~2.349.7~6.2Increased sp³ character, likely improved metabolic stability.[